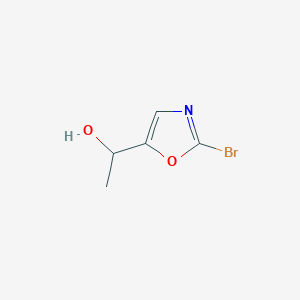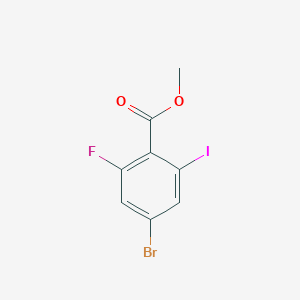![molecular formula C12H10Br2O4S2 B13137496 Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is an organobromine compound with the molecular formula C({12})H({10})Br({2})O({4})S(_{2}). This compound is notable for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with bromine atoms and ester groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the bromination of thieno[3,2-b]thiophene derivatives followed by esterification. One common method includes:
Bromination: Thieno[3,2-b]thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 5 positions.
Esterification: The dibrominated intermediate is then reacted with diethyl oxalate under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
Substitution: Products include thieno[3,2-b]thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is used in various fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects depends on the context of its use:
Chemical Reactions: Acts as a substrate or intermediate in various organic reactions.
Biological Systems: May interact with enzymes or receptors, inhibiting or modifying their activity. The bromine atoms and ester groups play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,5-dibromothiophene-3,4-dicarboxylate
- Diethyl 2,5-dibromothiophene-3,6-dicarboxylate
- Diethyl 2,5-dibromothieno[2,3-b]thiophene-3,6-dicarboxylate
Uniqueness
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and ester groups on the thieno[3,2-b]thiophene core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H10Br2O4S2 |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate |
InChI |
InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 |
InChI Key |
YYWQGDHGDXQMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


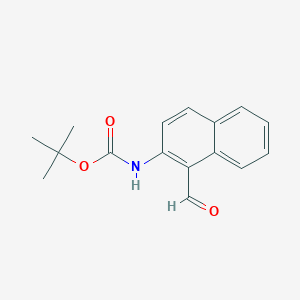
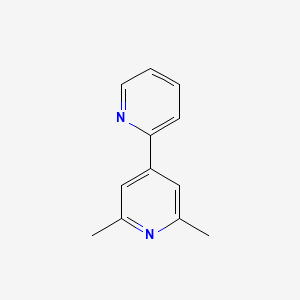
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)

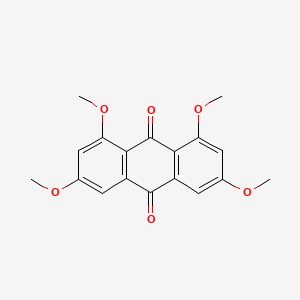
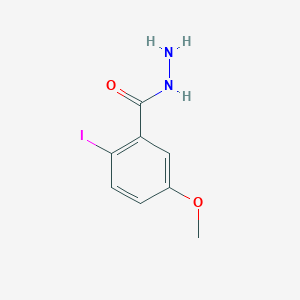
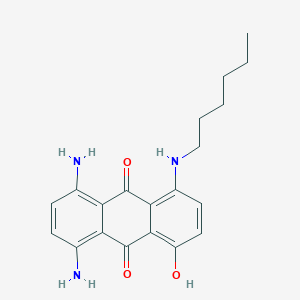

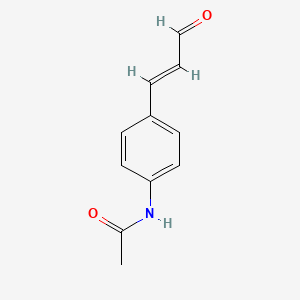
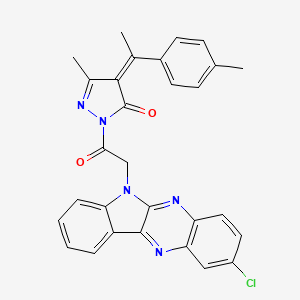
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
